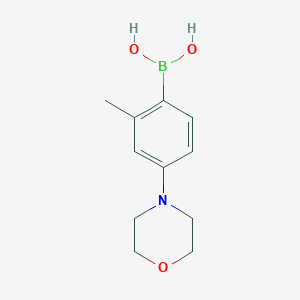

2-Methyl-4-morpholinophenylboronic acid

Description

2-Methyl-4-morpholinophenylboronic acid is a boronic acid derivative featuring a morpholine (a six-membered heterocycle containing oxygen and nitrogen) substituent at the para position and a methyl group at the ortho position relative to the boronic acid moiety. This compound is primarily utilized in research settings, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids act as key coupling partners.

Properties

IUPAC Name |

(2-methyl-4-morpholin-4-ylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO3/c1-9-8-10(2-3-11(9)12(14)15)13-4-6-16-7-5-13/h2-3,8,14-15H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUJWDGWNYUXTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)N2CCOCC2)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-morpholinophenylboronic acid typically involves the reaction of 2-methyl-4-bromophenylboronic acid with morpholine. The reaction is carried out under anhydrous conditions using a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate. The reaction mixture is heated to reflux in a suitable solvent, such as toluene or dimethylformamide, for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques, such as recrystallization or chromatography, are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-morpholinophenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions and produces biaryl or vinyl-aryl compounds.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The morpholine group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium acetate, potassium carbonate, toluene, or dimethylformamide.

Oxidation: Hydrogen peroxide, sodium perborate.

Substitution: Amines, alcohols, suitable solvents, and bases.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

Oxidation: Corresponding phenol derivatives.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2-Methyl-4-morpholinophenylboronic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds.

Biology: Employed in the development of boron-containing compounds for biological studies, such as enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-based drugs for cancer therapy and other diseases.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-morpholinophenylboronic acid in the Suzuki-Miyaura coupling reaction involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

The molecular targets and pathways involved in other applications, such as enzyme inhibition or receptor binding, depend on the specific structure and functional groups of the boronic acid derivative.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Key Structural and Functional Differences

The compound’s unique properties arise from the combination of a morpholine group (electron-donating due to the amine) and a methyl group. Below is a comparative analysis with analogous boronic acids:

Table 1: Structural and Functional Comparison

Electronic and Steric Effects

- Electron-Donating vs. Withdrawing Groups: The morpholino group in this compound is electron-donating, which reduces the boronic acid’s Lewis acidity compared to derivatives like 4-formylphenylboronic acid (electron-withdrawing formyl group). This impacts reaction rates in Suzuki-Miyaura couplings, where electron-deficient boronic acids typically react faster .

- Substituent Position: Para-substituted morpholino allows for planar conjugation and reduced steric hindrance compared to ortho-substituted analogs like 2-(morpholino)phenylboronic acid . Ortho substituents may hinder catalyst coordination in cross-couplings.

Stability and Reactivity

- Fluorinated Analogs: 2-Methyl-5-fluorophenylboronic acid exhibits high structural similarity (0.98) to the target compound but replaces morpholino with fluorine. Fluorine’s electronegativity enhances metabolic stability and may improve shelf life .

- Protected Boronic Acids : Pinacol esters (e.g., 4-methylphenylboronic acid pinacol ester) offer improved stability and handling but require deprotection for reactivity, limiting their utility in one-pot syntheses .

Biological Activity

2-Methyl-4-morpholinophenylboronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities, particularly as a selective inhibitor for various enzymes and its applications in cancer therapy. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C11H14BNO3

- Molecular Weight : 221.05 g/mol

The compound features a boronic acid functional group, which is crucial for its interaction with biological targets, particularly in the context of enzyme inhibition.

The primary mechanism of action for this compound involves its ability to form reversible covalent bonds with the hydroxyl groups of serine and threonine residues in proteins. This property allows it to act as an inhibitor for various serine/threonine kinases, which are often implicated in cancer progression and other diseases.

Inhibition of Kinases

Research indicates that this compound is a potent inhibitor of specific kinases involved in cancer signaling pathways. For instance, studies have shown that it effectively inhibits the activity of the Wnt signaling pathway , which is frequently dysregulated in malignancies such as colorectal cancer .

Table 1: Inhibition Potency Against Kinases

| Compound | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Wnt pathway kinases | 0.25 | |

| Other related compounds | Various | Varies |

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Colorectal Cancer Model : In a study involving xenograft models of colorectal cancer, administration of the compound significantly reduced tumor growth compared to control groups. The mechanism was attributed to the inhibition of Wnt signaling pathways, leading to decreased proliferation of cancer stem cells .

- Cell Line Studies : In vitro assays using various cancer cell lines demonstrated that treatment with this compound resulted in apoptosis and cell cycle arrest. The compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating its potential therapeutic window .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its development as a therapeutic agent. Preliminary studies suggest:

- Bioavailability : Approximately 54% when administered orally.

- Half-life (t1/2) : Approximately 0.5 hours in rodent models.

This information is crucial for optimizing dosing regimens in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.